4,5-Difluoro-2-methylpyridine
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Overview
Description
4,5-Difluoro-2-methylpyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines. Pyridines are aromatic nitrogen-containing compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-methylpyridine can be achieved through various methods. One common approach involves the fluorination of 2-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically takes place under mild conditions, and the fluorination occurs selectively at the 4 and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of fluorinating agents like Selectfluor in continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Major Products Formed
Substitution: Products with azido or cyano groups replacing the fluorine atoms.
Oxidation: Products like 4,5-difluoro-2-pyridinecarboxaldehyde or 4,5-difluoro-2-pyridinecarboxylic acid.
Reduction: Piperidine derivatives with fluorine substituents.
Scientific Research Applications
4,5-Difluoro-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methylpyridine depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. The presence of fluorine can also increase the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoropyridine
- 3,4-Difluoropyridine
- 2,6-Difluoropyridine
Uniqueness
4,5-Difluoro-2-methylpyridine is unique due to the specific positioning of the fluorine atoms at the 4 and 5 positions, which can lead to distinct chemical and biological properties compared to other difluoropyridine derivatives. The presence of the methyl group at the 2-position further differentiates it from other fluorinated pyridines .
Properties
CAS No. |
1806304-13-1 |
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Molecular Formula |
C6H5F2N |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
4,5-difluoro-2-methylpyridine |
InChI |
InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |
InChI Key |
QHBRFTBFYNTONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)F)F |
Origin of Product |
United States |
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